4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine
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Overview
Description
4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine is a complex organic compound with a molecular formula of C15H20N2O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine involves several stepsFor instance, the nitration of a dimethoxybenzene derivative can be achieved using red fuming nitric acid in glacial acetic acid at low temperatures . The reaction mixture is then poured into water, and the resulting precipitate is filtered and recrystallized from ethanol to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could result in various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing more complex molecules.
Biology: The compound may be explored for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the nitrophenyl group may interact with cellular proteins or enzymes, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone: This compound shares the nitrophenyl group but has a different substituent, leading to distinct chemical properties.
4-Methyl-2,6-dimethoxyphenol: This compound has a similar methoxy substitution pattern but lacks the nitrophenyl and morpholinyl groups.
Uniqueness
4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine is unique due to the combination of its nitrophenyl and dimethylmorpholinyl groups, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C15H20N2O6 |
---|---|
Molecular Weight |
324.33g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C15H20N2O6/c1-9-7-16(8-10(2)23-9)15(18)11-5-13(21-3)14(22-4)6-12(11)17(19)20/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
DWSSNYADLJAVDO-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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